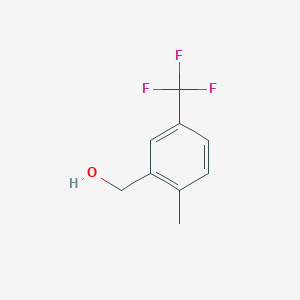

2-Methyl-5-(trifluoromethyl)benzyl alcohol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Methyl-5-(trifluoromethyl)benzyl alcohol” is a chemical compound with the molecular formula C8H7F3O . It is also known as “2-(Trifluoromethyl)benzyl alcohol” and is a member of (trifluoromethyl)benzenes .

Molecular Structure Analysis

The molecular structure of “2-Methyl-5-(trifluoromethyl)benzyl alcohol” consists of a benzene ring with a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to it. Additionally, there is a benzyl alcohol group (-CH2OH) attached to the benzene ring .Physical And Chemical Properties Analysis

“2-Methyl-5-(trifluoromethyl)benzyl alcohol” has a molecular weight of 176.14 . It has a boiling point of 90 °C at 20 mmHg and a density of 1.326 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Mix-and-Heat Benzylation of Alcohols

2-Methyl-5-(trifluoromethyl)benzyl alcohol serves as a reagent in the benzylation of a wide range of alcohols, leading to the formation of benzyl ethers. This process, facilitated by a bench-stable pyridinium salt, is notable for its efficiency and the high yields of benzyl ethers produced from various alcohols (Poon & Dudley, 2006).

Secondary Benzylation Catalyzed by Metal Triflates

Metal triflates, including lanthanoid, scandium, and hafnium triflates, have been utilized to catalyze the secondary benzylation of carbon, nitrogen, and oxygen nucleophiles with secondary benzyl alcohol. This process demonstrates the chemical's application in complex organic synthesis, allowing for the alkylation of sensitive functional groups without degradation (Noji et al., 2003).

O-Benzylating Agent for Functionalized Alcohols

The compound has been explored as an O-benzylating agent, specifically in the formation of benzyl ethers from functionalized alcohols. This method showcases its role in synthesizing ether compounds, which are crucial in various chemical industries (Yamada, Fujita, & Kunishima, 2012).

Renewable Benzyl Alcohol Production

In biotechnological research, the synthesis of benzyl alcohol from renewable sources has been investigated, highlighting the potential of 2-Methyl-5-(trifluoromethyl)benzyl alcohol in sustainable chemical production processes. This involves engineering microbial pathways to convert glucose to benzyl alcohol, underscoring the compound's relevance in green chemistry (Pugh et al., 2015).

Photocatalytic Oxidation in Environmental Applications

The compound's derivatives, specifically 4-(trifluoromethyl)benzyl alcohol, have been subjected to photocatalytic oxidation to form corresponding aldehydes. This process, catalyzed by titanium dioxide under visible light, signifies its application in environmental chemistry and pollutant degradation (Higashimoto et al., 2009).

Safety And Hazards

Propiedades

IUPAC Name |

[2-methyl-5-(trifluoromethyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6-2-3-8(9(10,11)12)4-7(6)5-13/h2-4,13H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDCFSFHZBKBMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(trifluoromethyl)benzyl alcohol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(Furan-2-carbonyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2766884.png)

![2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2766886.png)

![(E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2766888.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2766889.png)

![(4R)-4-Methyl-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2766890.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2766893.png)

![6-[2-(2-Cyanoanilino)vinyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carbonitrile](/img/structure/B2766897.png)

![2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2766901.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide](/img/structure/B2766905.png)